molecular formula C14H19N5OS B5063580 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide

2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide

Cat. No.: B5063580
M. Wt: 305.40 g/mol
InChI Key: KIHBZJDOSHCGKF-UHFFFAOYSA-N
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Description

2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an amine group, a methylsulfanyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting a suitable hydrazine derivative with a thiocyanate compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced by treating the triazole intermediate with an amine source such as ammonia or an amine derivative.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting the triazole intermediate with a methylthiolating agent such as methyl iodide or dimethyl sulfate.

    Formation of the Butanamide Moiety: The butanamide moiety can be formed by reacting the triazole intermediate with a suitable butanoyl chloride or butanoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the amide group, potentially leading to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various functionalized derivatives

Scientific Research Applications

2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with therapeutic properties.

    Agrochemicals: It can be explored for its potential use as a pesticide or herbicide due to its structural similarity to known agrochemicals.

    Biological Studies: It can be used in biological studies to investigate its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-phenylbutanamide
  • 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide
  • 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-chlorophenyl)butanamide

Uniqueness

2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide is unique due to the presence of the 2-methylphenyl group, which may impart distinct biological activities and physicochemical properties compared to its analogs. The specific arrangement of functional groups in this compound can lead to unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-4-11(19-13(15)17-18-14(19)21-3)12(20)16-10-8-6-5-7-9(10)2/h5-8,11H,4H2,1-3H3,(H2,15,17)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHBZJDOSHCGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C)N2C(=NN=C2SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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